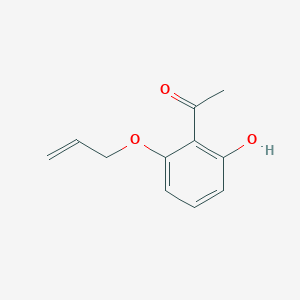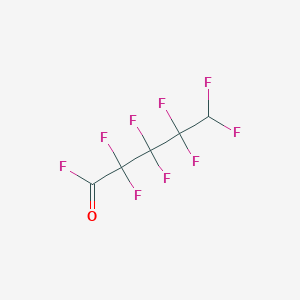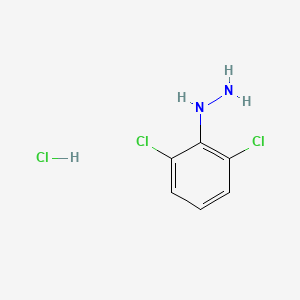
Trifluoroacetaldehyde dimethyl acetal
Descripción general
Descripción
Trifluoroacetaldehyde dimethyl acetal, also known as 1,1,1-Trifluoro-2,2-dimethoxyethane or 2,2-Dimethoxy-1,1,1-trifluoroethane, is a chemical compound with the molecular formula CF3CH(OCH3)2 . It has a molecular weight of 144.09 g/mol . This compound is used as an alternative to gaseous unstable trifluoroacetaldehyde for preparing α-trifluoromethylated alcohols, which are used in antifungals, antitumor, and chemotherapeutic agents .
Molecular Structure Analysis
The molecular structure of Trifluoroacetaldehyde dimethyl acetal is represented by the SMILES string COC(C(F)(F)F)OC . The compound has a total of 9 heavy atoms . The InChI representation of the molecule is InChI=1S/C4H7F3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 .Physical And Chemical Properties Analysis
Trifluoroacetaldehyde dimethyl acetal has a refractive index of n20/D 1.320 (lit.), a boiling point of 78-79 °C (lit.), and a density of 1.2 g/mL at 25 °C (lit.) . The compound has a topological polar surface area of 18.5 Ų and a complexity of 76.4 .Aplicaciones Científicas De Investigación
Preparation of Trifluoroethylamino Derivatives
Trifluoroacetaldehyde is used in the preparation of trifluoroethylamino derivatives through a reductive amination reaction. This process involves forming N,O-acetal intermediates and reducing them using reducing agents like NaBH4 or 2-picoline borane complex .
Synthesis of α-Trifluoromethylated Alcohols
This compound serves as an alternative to gaseous unstable trifluoroacetaldehyde for preparing α-trifluoromethylated alcohols. These alcohols are key intermediates in the production of antifungal, antitumor, and chemotherapeutic agents .
Peptidomimetic Inhibitors
It is utilized in the synthesis of peptidomimetic inhibitors, which are compounds that mimic the biological activity of peptides. These inhibitors can be used to target specific proteins or enzymes within the body .
Enantioselective Synthesis
The compound is involved in enantioselective synthesis processes, which are crucial for creating compounds with specific chirality—a key factor in drug effectiveness and safety .
Propiedades
IUPAC Name |
1,1,1-trifluoro-2,2-dimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKDYOYYYNKCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380281 | |
| Record name | 1,1,1-trifluoro-2,2-dimethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroacetaldehyde dimethyl acetal | |
CAS RN |
42415-20-3 | |
| Record name | 1,1,1-trifluoro-2,2-dimethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroacetaldehyde dimethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)










![Benzo[d][1,3]dioxol-4-ylmethanol](/img/structure/B1333388.png)
